REACTION_CXSMILES
|
C([Li])CCC.[CH:6]([C:9]1[C:14]2[O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:13]=2[CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH3:7].[B:22](OC)([O:25]C)[O:23]C.[NH4+].[OH-]>C1COCC1>[CH:6]([C:9]1[C:14]2[O:15][C:16]3[C:21]([B:22]([OH:25])[OH:23])=[CH:20][CH:19]=[CH:18][C:17]=3[C:13]=2[CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=CC2=C1OC1=C2C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20.23 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled back to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×100 mL ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
crystallized from DCM/hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC=2C3=C(OC21)C(=CC=C3)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |